REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.I[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1CCN2C(=NCCC2)CC1.C[CH2:49][O:50]CC>CC(N(C)C)=O>[CH3:1][N:2]([C:49](=[O:50])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
242 mg
|
Type
|
reactant
|
Smiles
|
CNC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
|
Quantity
|
56 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
320 μL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A pressure vessel (Fisher-Porter bottle) equipped with a Teflon coated stir bar, a gas inlet
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
ADDITION
|
Details
|
the reactor charged to 40 psi with CO
|
Type
|
TEMPERATURE
|
Details
|
the reactor was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted (3×50 ml) with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a red oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel (2:1, hexane:ethyl acetate)
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C1=CC=CC=C1)=O)C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |